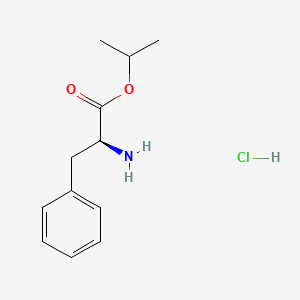

L-phenylalanine isopropyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-phenylalanine isopropyl ester hydrochloride: is a derivative of the essential amino acid L-phenylalanine. It is commonly used in peptide synthesis and as an intermediate in organic synthesis. The compound is characterized by the presence of an ester group, which makes it more reactive compared to its parent amino acid.

Mechanism of Action

Target of Action

It is known that l-phenylalanine, a component of this compound, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine .

Mode of Action

Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

L-phenylalanine is involved in several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline responsible for promoting mental alertness and memory, and for the elevation of mood and for the suppression of appetite .

Pharmacokinetics

It is known that l-phenylalanine is an essential amino acid that is absorbed and utilized by the body .

Result of Action

L-phenylalanine is known to play a crucial role in the production of neurotransmitters, which can influence mood and cognitive functions .

Action Environment

The action, efficacy, and stability of L-phenylalanine isopropyl ester hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect its stability and activity . .

Biochemical Analysis

Biochemical Properties

L-phenylalanine isopropyl ester hydrochloride, like its parent compound L-phenylalanine, is expected to interact with a variety of enzymes, proteins, and other biomolecules. L-phenylalanine is known to be a precursor for tyrosine, a critical component in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that this compound may also interact with the same or similar biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-studied. Given its structural similarity to L-phenylalanine, it may influence cell function in similar ways. For instance, L-phenylalanine is known to play a role in promoting mental alertness, memory, mood elevation, and appetite suppression

Molecular Mechanism

L-phenylalanine is known to act as an antagonist at the glycine binding site of NMDA receptor and at the glutamate binding site of AMPA receptor . It’s possible that this compound may have similar interactions at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on L-phenylalanine production in E. coli have shown changes in metabolic activities during the fermentation process . Similar studies could be conducted with this compound to understand its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies have suggested that L-phenylalanine can improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as L-phenylalanine. L-phenylalanine is known to be part of the shikimate and L-phenylalanine branch pathways, which are critical for the production of aromatic compounds .

Transport and Distribution

L-phenylalanine is known to be transported by L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids . It’s possible that this compound may be transported and distributed in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-phenylalanine isopropyl ester hydrochloride can be synthesized through esterification of L-phenylalanine with isopropanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: L-phenylalanine isopropyl ester hydrochloride can undergo hydrolysis in the presence of water, yielding L-phenylalanine and isopropanol.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products:

Hydrolysis: L-phenylalanine and isopropanol.

Oxidation: Phenylpyruvic acid or benzaldehyde.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry: L-phenylalanine isopropyl ester hydrochloride is used in peptide synthesis as a protecting group for the amino group, facilitating the formation of peptide bonds without unwanted side reactions.

Biology: In biological research, it serves as a substrate for studying enzyme kinetics and specificity, particularly for esterases and proteases.

Medicine: The compound is explored for its potential in drug delivery systems, where the ester linkage can be hydrolyzed in vivo to release the active drug.

Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals, acting as an intermediate in the production of more complex molecules.

Comparison with Similar Compounds

- L-phenylalanine methyl ester hydrochloride

- L-phenylalanine ethyl ester hydrochloride

- L-phenylalanine benzyl ester hydrochloride

Comparison: L-phenylalanine isopropyl ester hydrochloride is unique due to its isopropyl ester group, which provides a balance between hydrophobicity and reactivity. Compared to its methyl and ethyl counterparts, it offers better solubility in organic solvents and a slightly different reactivity profile, making it suitable for specific synthetic applications.

Properties

IUPAC Name |

propan-2-yl (2S)-2-amino-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCNDSZTRKDQH-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2964103.png)

![(2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2964104.png)

![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2964109.png)

![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2964112.png)

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)

![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)